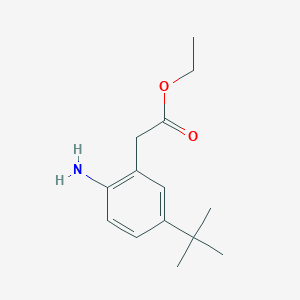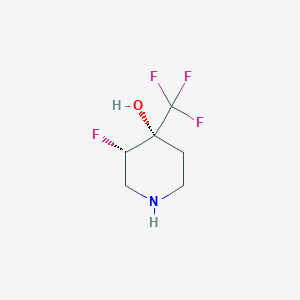
trans-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol: is a fluorinated piperidine derivative. This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to the piperidine ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased metabolic stability and lipophilicity, which can enhance the biological activity of pharmaceutical agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . Another method includes the Umemoto reaction , which is used for the selective introduction of fluorine atoms into aromatic and heteroaromatic compounds .
Industrial Production Methods: Industrial production of fluorinated piperidines often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts is crucial for efficient production. The process may also involve multiple steps, including purification and isolation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: trans-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable for developing new materials and catalysts .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It can serve as a model compound for investigating the interactions of fluorinated molecules with biological targets .
Medicine: In medicine, fluorinated piperidines are explored for their potential as pharmaceutical agents. The presence of fluorine can enhance the metabolic stability and bioavailability of drugs, making them more effective .
Industry: In industry, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for various applications, including the development of new pesticides and herbicides .
Mécanisme D'action
The mechanism of action of trans-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)piperidine: Another fluorinated piperidine with similar properties.
2-Fluoro-4-(trifluoromethyl)pyridine: A fluorinated pyridine derivative used in similar applications.
Uniqueness: trans-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the piperidine ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C6H9F4NO |
|---|---|
Poids moléculaire |
187.14 g/mol |
Nom IUPAC |
(3S,4R)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H9F4NO/c7-4-3-11-2-1-5(4,12)6(8,9)10/h4,11-12H,1-3H2/t4-,5+/m0/s1 |
Clé InChI |
KJZOLOJJHHQFKF-CRCLSJGQSA-N |
SMILES isomérique |
C1CNC[C@@H]([C@]1(C(F)(F)F)O)F |
SMILES canonique |
C1CNCC(C1(C(F)(F)F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B15330813.png)
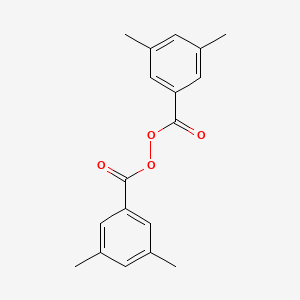
![2,6,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15330829.png)
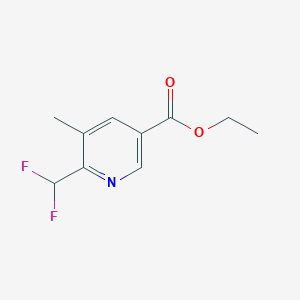

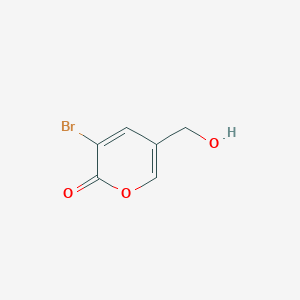
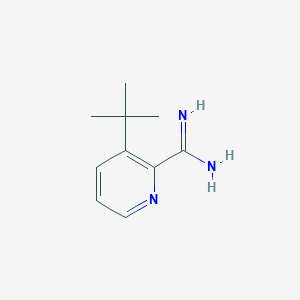
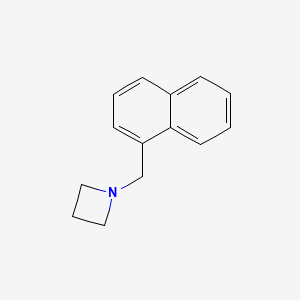
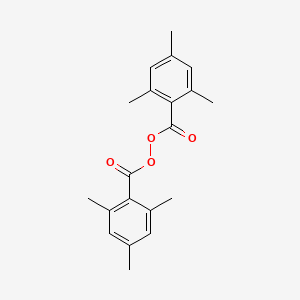
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B15330872.png)
